Home > Products > Screening Compounds P79182 > Lacto-N-fucopentaose V
Lacto-N-fucopentaose V - 60254-64-0

Lacto-N-fucopentaose V

Catalog Number: EVT-381988
CAS Number: 60254-64-0
Molecular Formula: C32H55NO25
Molecular Weight: 853.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lacto-N-fucopentaose V is predominantly found in human breast milk, where it plays a crucial role in the development of the infant's immune system and gut health. It is one of several oligosaccharides that contribute to the prebiotic effect, promoting beneficial gut bacteria while inhibiting pathogens. The structure of Lacto-N-fucopentaose V includes fucose residues, which are integral to its biological functions.

Classification

Lacto-N-fucopentaose V is classified under:

  • Type: Oligosaccharide
  • Family: Fucosylated oligosaccharides
  • Function: Prebiotic agent, immune system modulator
Synthesis Analysis

Methods

The synthesis of Lacto-N-fucopentaose V can be achieved through enzymatic methods or chemical synthesis.

  1. Enzymatic Synthesis:
    • Utilizes specific glycosyltransferases that catalyze the transfer of sugar moieties.
    • The process often involves the use of donor substrates that provide the necessary sugar residues.
  2. Chemical Synthesis:
    • Involves multi-step organic synthesis techniques.
    • Requires protection and deprotection strategies to ensure selective reactions at specific hydroxyl groups.

Technical Details

The enzymatic approach is generally preferred due to its specificity and reduced by-product formation compared to chemical methods. Recent advances in glycoscience have enhanced the efficiency and yield of these synthetic processes, making it feasible to produce Lacto-N-fucopentaose V at a larger scale for research and commercial applications.

Molecular Structure Analysis

Structure

Lacto-N-fucopentaose V consists of a backbone of galactose and glucose units with fucose residues attached. Its molecular formula is C_{15}H_{24}O_{15}F, indicating the presence of five sugar units.

Data

  • Molecular Weight: Approximately 504.35 g/mol
  • Structural Features: Contains multiple hydroxyl groups contributing to its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Lacto-N-fucopentaose V can participate in various chemical reactions typical of carbohydrates, including:

  • Glycosylation Reactions: Can act as a glycosyl donor or acceptor in further oligosaccharide synthesis.
  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed back into its monosaccharide components.

Technical Details

The stability of Lacto-N-fucopentaose V under different pH conditions is an important consideration for its applications, particularly in food and pharmaceutical formulations.

Mechanism of Action

Process

Lacto-N-fucopentaose V exerts its biological effects primarily through modulation of gut microbiota and enhancement of immune responses.

  1. Prebiotic Effect: Serves as a substrate for beneficial gut bacteria such as Bifidobacteria and Lactobacilli, promoting their growth.
  2. Immune Modulation: Influences immune cell activity, enhancing the production of immunoglobulins and cytokines.

Data

Studies have shown that infants consuming formula supplemented with Lacto-N-fucopentaose V exhibit improved gut health markers compared to those on standard formulas.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Decomposes before melting at high temperatures.

Chemical Properties

  • pH Stability: Stable at physiological pH but sensitive to extreme acidic or basic conditions.
  • Reactivity: Can undergo Maillard reactions when heated with amino acids or proteins, potentially affecting flavor and color in food products.
Applications

Lacto-N-fucopentaose V has significant scientific uses, particularly in:

  • Infant Nutrition: Used as a supplement in infant formulas to mimic the prebiotic effects of human milk.
  • Functional Foods: Incorporated into dietary supplements aimed at improving gut health.
  • Pharmaceuticals: Investigated for potential therapeutic applications related to immune modulation and gut health enhancement.
Biosynthesis and Metabolic Engineering of LNFP V

Enzymatic Pathways for LNFP V Synthesis in Bacteroides fragilis

LNFP V (Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc) is a structurally defined human milk pentasaccharide biosynthesized through sequential glycosylation reactions. The pathway initiates with lactose conversion to lacto-N-triose II (LNTri II; GlcNAcβ1-3Galβ1-4Glc) via β1,3-N-acetylglucosaminyltransferase (LgtA). LNTri II is subsequently galactosylated to form lacto-N-tetraose (LNT; Galβ1-3GlcNAcβ1-3Galβ1-4Glc) by β1,3-galactosyltransferase (WbgO). The final step involves α1,3-fucosylation of the terminal glucose residue of LNT, catalyzed by a specific α1,3/4-fucosyltransferase (Bf13FT) from Bacteroides fragilis NCTC 9343, utilizing GDP-fucose as the fucosyl donor. This enzyme exhibits dual regioselectivity but demonstrates predominant α1,3-linkage formation on LNT under physiological conditions, minimizing undesirable byproducts like lacto-N-difucohexaose II (LNDFH II) [1] [4].

Regio-Specific α1,3/4-Fucosyltransferase Activity and Substrate Specificity

Bf13FT’s catalytic efficiency and regioselectivity are pivotal for high-fidelity LNFP V synthesis. Screening of nine α1,3/4-fucosyltransferases revealed Bf13FT as the optimal candidate due to its strong preference for LNT as an acceptor substrate and its ability to form the α1,3-linkage with minimal off-target α1,4-fucosylation. Structural analysis identified key active-site residues governing substrate orientation. Molecular dynamics simulations and binding free energy calculations demonstrated that Bf13FT forms a more stable complex with LNT than with lactose, reducing non-productive binding and preventing 3-fucosyllactose (3-FL) byproduct formation. Site-directed mutagenesis further enhanced performance: variant K128D exhibited a 21% increase in LNFP V titer (6.54 g/L vs. 5.40 g/L in shake-flask cultivations) by improving GDP-fucose binding affinity [1] [4] [10].

Table 1: Comparison of Fucosyltransferases for LNFP V Synthesis

Enzyme SourceLNFP V Titer (g/L)Byproduct LNDFH IIRegioselectivity (α1,3:α1,4)
Bacteroides fragilis (Wild-type)5.40Trace>20:1
H. pylori (FucT14)3.20Significant~5:1
B. fragilis K128D Mutant6.54Undetectable>30:1

Microbial Cell Factory Development Using Engineered Escherichia coli

Metabolic engineering of E. coli enabled de novo LNFP V production. Strain ENP05—engineered for high-level LNT production (57.5 g/L)—served as the chassis. The Bf13FT gene (wcfB) and GDP-fucose pathway modules were introduced via plasmid vectors. Critical optimizations included:

  • Gene Dosage Balancing: Coordinated expression of gmd (GDP-D-mannose 4,6-dehydratase), wcaG (GDP-4-keto-6-deoxy-D-mannose epimerase/reductase), and wcfB using synthetic operons with T7 promoters.
  • Byproduct Suppression: Selection of Bf13FT over H. pylori FucT eliminated LNDFH II formation due to stricter regioselectivity.
  • Lactose Transport: Disruption of the lacY gene prevented lactose assimilation, directing carbon flux toward LNFP V synthesis. The final strain EW10 achieved 25.68 g/L LNFP V in fed-batch bioreactors [1] [4] [9].

Optimization of GDP-Fucose Supply Modules for Enhanced Yield

GDP-fucose availability is a major bottleneck in LNFP V biosynthesis. Two pathways were evaluated:

  • De Novo Pathway: Endogenous enzymes convert fructose-6-phosphate → GDP-mannose → GDP-fucose via manA, manB, gmd, and wcaG.
  • Salvage Pathway: Exogenous fucose is phosphorylated by L-fucokinase (Fkp) and converted to GDP-fucose.

The de novo route proved superior, yielding 2.8-fold higher LNFP V than the salvage pathway (8.24 g/L vs. 2.94 g/L). Additional enhancements included:

  • NADPH Regeneration: Overexpression of pntAB (transhydrogenase) increased NADPH supply for GDP-mannose biosynthesis.
  • Precursor Amplification: Knockout of pfkA (phosphofructokinase) diverted fructose-6-phosphate toward GDP-fucose synthesis.These modifications increased intracellular GDP-fucose pools by 4.5-fold, boosting LNFP V titers to 12.37 g/L in shake-flask cultures [1] [2] [5].

Fed-Batch Cultivation Strategies for Industrial-Scale Production

Scale-up of LNFP V production required integrated bioprocess engineering. Strain EW10 was cultivated in a 5-L bioreactor under controlled conditions:

  • Carbon Source: Glycerol (20 g/L initial) fed exponentially (0.1 h⁻¹) to maintain respiratory metabolism.
  • Precursor Feeding: Lactose (10 g/L initial) supplemented intermittently to sustain LNT supply.
  • Oxygen Control: Dissolved oxygen maintained at 30% saturation via cascade agitation.
  • Induction Protocol: IPTG (0.2 mM) added at mid-log phase (OD₆₀₀ = 40).

This strategy yielded 25.68 g/L LNFP V after 46 hours, with a volumetric productivity of 0.56 g/L·h and minimal byproduct accumulation (<5% total carbohydrates). Downstream processing employed activated carbon adsorption and size-exclusion chromatography, achieving >99% purity [1] [10].

Table 2: Fed-Batch Cultivation Performance of Strain EW10

ParameterShake FlaskFed-Batch Bioreactor
LNFP V Titer (g/L)6.5425.68
Productivity (g/L·h)0.150.56
LNT Residual (g/L)1.820.91
Cultivation Time (h)4446

Properties

CAS Number

60254-64-0

Product Name

Lacto-N-fucopentaose V

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C32H55NO25

Molecular Weight

853.8 g/mol

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1

InChI Key

TVVLIFCVJJSLBL-YAQJYVGISA-N

SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.